N-(4-ethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide N-(4-ethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 313403-84-8
VCID: VC5481678
InChI: InChI=1S/C16H13FN2O2S/c1-2-21-12-8-5-9-13-14(12)18-16(22-13)19-15(20)10-6-3-4-7-11(10)17/h3-9H,2H2,1H3,(H,18,19,20)
SMILES: CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3F
Molecular Formula: C16H13FN2O2S
Molecular Weight: 316.35

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide

CAS No.: 313403-84-8

Cat. No.: VC5481678

Molecular Formula: C16H13FN2O2S

Molecular Weight: 316.35

* For research use only. Not for human or veterinary use.

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide - 313403-84-8

Specification

CAS No. 313403-84-8
Molecular Formula C16H13FN2O2S
Molecular Weight 316.35
IUPAC Name N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide
Standard InChI InChI=1S/C16H13FN2O2S/c1-2-21-12-8-5-9-13-14(12)18-16(22-13)19-15(20)10-6-3-4-7-11(10)17/h3-9H,2H2,1H3,(H,18,19,20)
Standard InChI Key KDMNSRFRBGCKEJ-UHFFFAOYSA-N
SMILES CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N-(4-Ethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide consists of a benzo[d]thiazole ring system fused with a benzene ring. The thiazole nitrogen at position 1 is bonded to a 4-ethoxy group (-OCH2CH3), while the carbon at position 2 is linked to a 2-fluorobenzamide group (-NH-C6H3F-C(O)-). The molecular formula is C16H13FN2O2S, with a molecular weight of 316.35 g/mol (calculated from structural analogs ).

Key Structural Features:

  • Benzothiazole Core: A bicyclic system comprising a benzene ring fused to a thiazole (five-membered ring with nitrogen and sulfur atoms).

  • 4-Ethoxy Substituent: An ethoxy group (-OCH2CH3) at the 4-position of the benzothiazole ring, enhancing electron-donating properties and influencing solubility.

  • 2-Fluorobenzamide Group: A fluorinated benzamide moiety at the 2-position, introducing steric and electronic effects critical for biological interactions .

Systematic Nomenclature

  • IUPAC Name: N-(4-ethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide.

  • Alternative Designations:

    • 2-Fluoro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide.

    • Benzamide, N-(4-ethoxybenzo[d]thiazol-2-yl)-2-fluoro-.

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide typically involves multi-step organic reactions, as inferred from analogous benzothiazole derivatives . A general route includes:

  • Formation of the Benzothiazole Core:

    • Condensation of 2-aminothiophenol with a carbonyl source (e.g., chloroacetyl chloride) under basic conditions to form the thiazole ring.

    • Introduction of the ethoxy group via nucleophilic aromatic substitution using sodium ethoxide .

  • Coupling with 2-Fluorobenzoyl Chloride:

    • Reaction of the 2-aminobenzothiazole intermediate with 2-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.

Example Reaction Scheme:

4-Ethoxybenzo[d]thiazol-2-amine+2-Fluorobenzoyl chlorideEt3NN-(4-Ethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide\text{4-Ethoxybenzo[d]thiazol-2-amine} + \text{2-Fluorobenzoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{N-(4-Ethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide}

Purification and Characterization

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) is commonly employed to isolate the compound.

  • Spectroscopic Analysis:

    • NMR: Distinct signals for ethoxy protons (~δ 1.3 ppm for CH3, δ 4.0 ppm for OCH2), fluorobenzamide aromatic protons (δ 7.2–8.1 ppm), and thiazole protons .

    • MS (ESI+): Molecular ion peak at m/z 317.35 [M+H]+ .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ethoxy and amide groups; poorly soluble in water .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the amide bond.

Thermal Properties

  • Melting Point: Estimated at 180–185°C based on structurally similar benzothiazole derivatives.

  • Thermogravimetric Analysis (TGA): Decomposition onset above 250°C, indicating moderate thermal stability .

Chemical Reactivity

Electrophilic Substitution

The electron-rich benzothiazole ring undergoes electrophilic substitution at the 5- and 7-positions, though the ethoxy group directs reactivity toward meta positions relative to itself .

Hydrolysis Reactions

  • Acidic Hydrolysis: Cleavage of the amide bond yields 2-fluorobenzoic acid and 4-ethoxybenzo[d]thiazol-2-amine.

  • Basic Hydrolysis: Forms a carboxylate salt and the corresponding amine.

Biological Activity and Applications

Diagnostic Imaging

Fluorinated benzothiazoles are explored as positron emission tomography (PET) tracers. For example, BF-227 (a benzoxazole analog) binds amyloid plaques in Alzheimer’s disease . The fluorine atom in N-(4-ethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide positions it as a candidate for 18F-labeled PET probes .

Comparative Analysis with Related Compounds

CompoundStructureKey DifferencesBiological Activity
BF-227 Benzoxazole coreOxygen instead of sulfurAmyloid imaging
EVT-2903461Sulfamoyl groupEnhanced solubilityKinase inhibition
4-ethoxy-N-(2-fluorophenyl)benzamide No thiazole ringSimpler structureAntimicrobial

Industrial and Research Applications

  • Medicinal Chemistry: Lead compound for optimizing pharmacokinetic properties (e.g., bioavailability, metabolic stability).

  • Material Science: Building block for fluorescent dyes due to the conjugated benzothiazole system .

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